![molecular formula C10H11BrN2O B7967522 6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one](/img/structure/B7967522.png)
6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one
Vue d'ensemble
Description
6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position on the benzodiazepine ring. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-3,4-dihydro-N-hydroxy-2H-naphthalimide with polyphosphoric acid at 60°C for 20 hours. The reaction mixture is then hydrolyzed with water, followed by purification steps involving methanol and activated carbon to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Bromine Position
The bromine substituent at position 6 enables cross-coupling and substitution reactions. For example:
-
Palladium-Catalyzed Carbonylation : Under Pd(PPh₃)₂Cl₂ catalysis with NaH₂PO₄ in THF at 100°C, the bromine undergoes carbonylation with CO to form α-CF₃ acrylamides. This reaction leverages the bromine’s leaving-group capability, yielding functionalized benzodiazepinones (e.g., 3-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-benzo[b] diazepin-2-one) .
Table 1: Representative Carbonylation Reaction
Substrate | Conditions | Product | Yield (%) |
---|---|---|---|
6-Bromo-4-methyl derivative | Pd(PPh₃)₂Cl₂, NaH₂PO₄, THF, 100°C | 3-(Trifluoromethyl)-diazepinone | 78–82 |
Functionalization of the Lactam Carbonyl Group
The 2-keto group participates in condensation and cyclization reactions:
-
Condensation with Amines : Reacting with hydrazine derivatives (e.g., NH₂NH₂·H₂O) forms pyrazole-fused benzodiazepines. IR and ¹³C NMR data confirm the loss of nitrile groups (2209 cm⁻¹ absorption) and formation of new C–N bonds .
-
Reduction : The ketone can be reduced to an alcohol using NaBH₄ or LiAlH₄, though specific yields for this derivative are not explicitly documented in the provided sources.
Ring Expansion and Heterocycle Formation
The benzodiazepinone scaffold undergoes ring expansion under specific conditions:
-
Cyclization with Amidines : In the presence of amidinium salts, the diazepinone ring reacts with o-phenylenediamine derivatives to form larger heterocycles (e.g., benzo[f] triazepines) .
Table 2: Cyclization Reaction with Amidines
Reactant | Conditions | Product | Yield (%) |
---|---|---|---|
Amidino-isothiocyanate (86a) | DMF, heat | 12-Bromo-6-piperidinyl-benzo-triazepine | 65–70 |
Pd-Catalyzed Cross-Coupling Reactions
The bromine atom facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings:
-
Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd catalysts (e.g., Pd(OAc)₂, SPhos) replaces bromine with aryl groups. This method is analogous to imidoyl chloride cross-coupling strategies described for related benzodiazepines .
Stability Under Thermal and Oxidative Conditions
Applications De Recherche Scientifique
Therapeutic Applications
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to 6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one exhibit pharmacological activities that may be beneficial in treating mood disorders. The diazepine structure is known for its ability to modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial in anxiety and depression management .
2. Anticonvulsant Activity
The compound's structural features suggest potential anticonvulsant properties. Studies on related benzodiazepines have demonstrated efficacy in reducing seizure activity through GABA receptor modulation. Investigations into the specific mechanisms of action for this compound are ongoing .
3. Neuroprotective Effects
There is emerging evidence that compounds with a similar framework may provide neuroprotective benefits. They may help mitigate neuronal damage associated with neurodegenerative diseases by influencing oxidative stress pathways and apoptosis mechanisms .
Synthetic Applications
1. Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. It can be utilized in the synthesis of more complex molecules with potential therapeutic applications .
2. Intermediate for New Drug Development
Researchers are exploring its use as an intermediate in the synthesis of novel compounds aimed at specific biological targets. The ability to modify the diazepine core facilitates the design of targeted therapies with improved efficacy and reduced side effects .
Case Studies
Mécanisme D'action
The mechanism of action of 6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one: This compound itself.
®-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[B][1,4]diazepin-2-one: A stereoisomer with similar structural features.
Other Benzodiazepines: Compounds like diazepam, lorazepam, and alprazolam share similar core structures but differ in their substituents and pharmacological profiles.
Uniqueness
This compound is unique due to the presence of the bromine atom and the specific positioning of the methyl group, which can influence its binding affinity and pharmacological activity. The compound’s distinct structural features contribute to its unique chemical reactivity and potential therapeutic applications.
Activité Biologique
6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one (CAS Number: 1884712-55-3) is a compound belonging to the class of benzodiazepines, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
- Molecular Formula : C10H11BrN2O
- Molecular Weight : 255.12 g/mol
- IUPAC Name : (R)-6-bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one
Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The interaction with GABA receptors enhances the inhibitory effect of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. The specific activity of this compound has been investigated in several studies.
Anticancer Activity
Recent studies have shown that derivatives of benzodiazepines exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study synthesized a series of benzodiazepine derivatives and evaluated their cytotoxic effects on human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. Among these compounds, certain analogues showed IC values comparable to standard chemotherapeutic agents like doxorubicin .
Compound | Cell Line | IC (μM) |
---|---|---|
Compound 9 | HCT-116 | 16.19 ± 1.35 |
Compound 9 | MCF-7 | 17.16 ± 1.54 |
Doxorubicin | HCT-116 | Reference Value |
Doxorubicin | MCF-7 | Reference Value |
This indicates that 6-Bromo-4-methyl derivatives may have potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
Neuropharmacological Effects
The compound's interaction with GABA receptors suggests potential applications in treating anxiety and sleep disorders. Benzodiazepines are widely recognized for their anxiolytic properties:
- Research has highlighted that compounds similar to 6-Bromo derivatives can enhance GABAergic transmission, which is crucial for their sedative and anxiolytic effects .
Case Studies
- Study on GABA Receptor Modulation : A study assessed various benzodiazepine derivatives for their effects on GABA receptor subtypes. The findings indicated that specific structural modifications could enhance binding affinity and selectivity towards certain receptor subtypes .
- Cytotoxicity Profiling : Another investigation focused on a series of synthesized benzodiazepine compounds including 6-Bromo derivatives. The study reported varying degrees of cytotoxicity across different cancer cell lines, emphasizing the role of structural components in determining biological activity .
Propriétés
IUPAC Name |
6-bromo-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6-5-9(14)13-8-4-2-3-7(11)10(8)12-6/h2-4,6,12H,5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBGRARKNVLDTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C(N1)C(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.